Regioselectivity of N-Acyl-2,2-Dimethylaziridine Ring Opening by Thiophenolate: Abnormal:Normal Ratio ≥20
N-Acylated 2,2-dimethylaziridines undergo ring opening by sodium thiophenolate (PhS⁻) with regioselectivity (RS) defined as abnormal:normal product ratio ≥20 in methanol and 5-16 in THF [1]. This 'abnormal' pathway represents nucleophilic attack at the sterically hindered tertiary carbon (C2), whereas 'normal' attack occurs at the unhindered methylene carbon (C3). For the N-pivaloyl derivative (R = t-Bu), RS reaches 95 in methanol—the highest selectivity observed across the tested COR substituents [2]. In contrast, unsubstituted aziridine and 2-methylaziridine lack the steric architecture necessary to generate this tertiary carbon attack preference; their ring openings follow classical steric control at the less substituted carbon [3].
| Evidence Dimension | Regioselectivity of nucleophilic ring opening |
|---|---|
| Target Compound Data | RS (abnormal:normal) ≥20 (MeOH), 5-16 (THF); N-pivaloyl derivative RS = 95 (MeOH) |
| Comparator Or Baseline | Unsubstituted aziridine / 2-methylaziridine: attack exclusively at less substituted carbon (abnormal:normal ratio ~0) |
| Quantified Difference | RS ≥20:1 in MeOH (target) vs. ~0:1 (comparator) |
| Conditions | Sodium thiophenolate (PhS⁻) as nucleophile; methanol or THF solvent; ambient temperature |
Why This Matters
This selectivity switch enables synthesis of sterically congested α,α-disubstituted amines that are inaccessible via unsubstituted or mono-substituted aziridines.
- [1] Lin, P.Y.; Bellos, K.; Stamm, H.; Onistschenko, A. Acylated 2,2-dimethylaziridines: regioselectivity of ring opening by sodium thiophenolate; borderline SN2 due to planarization of nitrogen pyramid. Tetrahedron, 1992, 48(12), 2359-2372. View Source
- [2] Lin, P.Y.; Bellos, K.; Stamm, H.; Onistschenko, A. Tetrahedron, 1992, 48(12), 2359-2372 (abstract excerpt). View Source
- [3] Xu, J. Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity. Progress in Chemistry, 2004, 16(2). View Source
